Fmoc-3-(1-naphthyl)-L-alanine

Catalog No.
S714819
CAS No.
96402-49-2
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(1-naphthyl)-L-alanine

CAS Number

96402-49-2

Product Name

Fmoc-3-(1-naphthyl)-L-alanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-3-(1-naphthyl)-L-alanine;96402-49-2;Fmoc-1-Nal-OH;Fmoc-L-1-Naphthylalanine;(S)-N-Fmoc-1-Naphthylalanine;Fmoc-3-(1naphthyl)-L-alanine;Fmoc-L-3-(1-Naphthyl)-alanine;ST50826360;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoicacid;PubChem11945;FMOC-L-1NAL-OH;AC1MC17X;AC1Q71CM;FMOC-L-NAL(1);KSC491O8T;47433_ALDRICH;SCHEMBL800112;FMOC-ALA(1-NAPH)-OH;Fmoc-3-(1-naphtyl)-L-alanine;47433_FLUKA;CTK3J1789;Fmoc-3(1naphthyl)-Lalanine;MolPort-001-758-476;ORWNVJDLEMVDLV-SANMLTNESA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis

Fmoc-3-(1-naphthyl)-L-alanine is a non-natural amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides and proteins by coupling amino acids one by one in a sequential manner. Fmoc-3-(1-naphthyl)-L-alanine incorporates a naphthyl group into the peptide chain, introducing unique properties such as increased hydrophobicity and potential for fluorescence labeling []. This modified amino acid can be useful for studying protein-protein interactions, protein folding, and the development of novel therapeutic agents [].

Biophysical Studies

The presence of the naphthyl group in Fmoc-3-(1-naphthyl)-L-alanine allows researchers to probe the local environment within a protein using fluorescence spectroscopy []. This technique can provide information about the polarity, flexibility, and accessibility of the surrounding amino acids. Additionally, the aromatic character of the naphthyl group can facilitate protein crystallization, which is essential for determining protein structure using X-ray crystallography [].

Drug Discovery

Fmoc-3-(1-naphthyl)-L-alanine can be incorporated into peptides designed to target specific biological processes. The naphthyl group can enhance the binding affinity of the peptide to its target protein, potentially leading to the development of more potent and selective drugs []. Furthermore, the fluorescent properties of the naphthyl group can be used to monitor drug delivery and track the interaction of the drug with its target in living cells [].

XLogP3

5.9

Dates

Modify: 2023-08-15

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